molecular formula C18H14Cl2N2S B2405368 6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide CAS No. 241488-47-1

6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide

Cat. No. B2405368
M. Wt: 361.28
InChI Key: ONWMXHFNIUKDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide” is a chemical compound with a complex structure. It is also known as “2-[(2,4-DICHLOROBENZYL)SULFANYL]-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO 1BENZOTHIENO [2,3-D]PYRIMIDIN-4 (3H)-ONE” and has the molecular formula C24H20Cl2N2OS2 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a benzyl group, which is a phenyl group attached to a methylene bridge, and a sulfide group, which is a sulfur atom bonded to two carbon atoms .

Scientific Research Applications

Crystal Structures and Interactions

  • Crystal Structures and Hirshfeld Surface Analyses: The crystal structure of certain compounds related to 6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide reveals how molecules are arranged and linked in a crystalline form, indicating N—H⋯O hydrogen bonds and C—H⋯O interactions in the structure (Dadou et al., 2019).

Coordination and Interaction with Metals

  • Coordination with Nickel: A compound closely related to 6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide has been studied for its ability to coordinate with nickel, forming different complexes, suggesting potential applications in the formation of metal complexes (Bermejo et al., 2000).

Corrosion Inhibition

  • Inhibition of Corrosion: Alteration in the structure of pyridazine compounds, closely related to the target compound, has been shown to significantly increase the inhibition efficiency in steel corrosion, suggesting potential application in corrosion protection (Bouklah et al., 2004).

Chemical Properties and Reactions

  • Sulfur Inversion in N,S-Chelate Thioethers: The study of thioethers related to 6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide shows that sulfur inversion occurs in certain N,S-chelate thioethers, providing insights into the stereochemical properties and reactions of sulfur-containing compounds (Tresoldi et al., 2002).

Potential in Polymer Development

  • High Refractive Polyimides Containing Pyridine and Sulfur Units: Compounds with pyridine and sulfur units have been developed into polyimides with excellent optical properties, indicating potential use in the development of high-refractive materials (Guan et al., 2017).

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-6-(4-methylphenyl)sulfanylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2S/c1-12-2-7-16(8-3-12)23-18-9-6-15(21-22-18)10-13-4-5-14(19)11-17(13)20/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWMXHFNIUKDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide

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